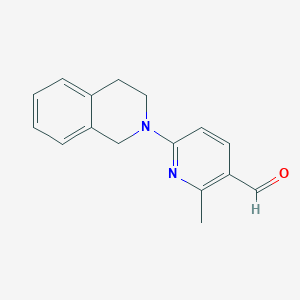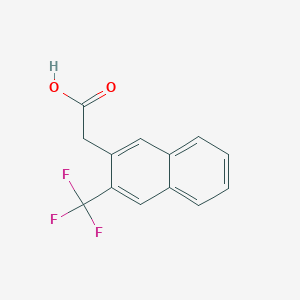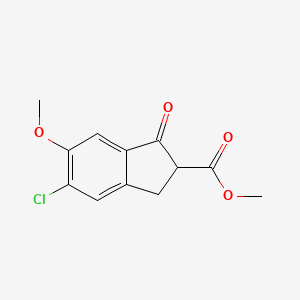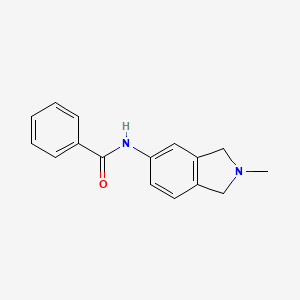
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde is a complex organic compound that features a dihydroisoquinoline moiety linked to a nicotinaldehyde structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde typically involves the formation of the dihydroisoquinoline ring followed by its attachment to the nicotinaldehyde moiety. One common method for synthesizing dihydroisoquinolines is the Bischler-Napieralski reaction, which involves cyclization of β-phenylethylamines with acid chlorides under dehydrating conditions . The nicotinaldehyde moiety can be introduced through various aldehyde formation reactions, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinic acid.
Reduction: Formation of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The dihydroisoquinoline moiety could play a role in binding to biological targets, while the nicotinaldehyde group could be involved in redox reactions or covalent modifications of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)-1,3-benzoxazol-2(3H)-one
- 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid
Uniqueness
6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinaldehyde is unique due to its combination of a dihydroisoquinoline ring with a nicotinaldehyde moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C16H16N2O |
|---|---|
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H16N2O/c1-12-15(11-19)6-7-16(17-12)18-9-8-13-4-2-3-5-14(13)10-18/h2-7,11H,8-10H2,1H3 |
Clé InChI |
UFEBZZUSULBFBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Imidazo[1,2-a]pyridin-2-ol, 3-(4-nitrophenyl)-](/img/structure/B11860444.png)

![3-Methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11860448.png)
![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)

![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)
![6-Bromo-2-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B11860479.png)

